10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester
Description
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester, is a polyethylene glycol (PEG) ester derivative of 10-undecenoic acid (CAS 112-38-9, C₁₁H₂₀O₂) . The parent acid, 10-undecenoic acid, is an unsaturated fatty acid with a terminal double bond (C10–C11) and is widely recognized for its antifungal properties . The esterification with a PEG chain (octaoxapentacosyl group) introduces a hydrophilic segment, enhancing solubility and compatibility in aqueous formulations. The PEG chain contains eight ether oxygen atoms distributed across a 25-carbon backbone, forming a linear structure likely composed of repeating ethylene oxide (-OCH₂CH₂-) units. This modification balances the lipophilic fatty acid moiety with hydrophilic PEG, making the compound suitable for applications requiring emulsification or controlled release.
Properties
CAS No. |
83276-94-2 |
|---|---|
Molecular Formula |
C28H54O10 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C28H54O10/c1-3-4-5-6-7-8-9-10-11-28(29)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-2/h3H,1,4-27H2,2H3 |
InChI Key |
WVZQZBRPMDMYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester typically involves the esterification of 10-Undecenoic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of castor oil derivatives. Castor oil is first converted to methyl ricinoleate, which is then pyrolyzed to yield 10-Undecenoic acid. This acid is subsequently esterified with a polyether alcohol under controlled conditions to produce the final ester.
Chemical Reactions Analysis
Types of Reactions
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a surfactant in biological systems.
Medicine: Investigated for its antifungal and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 10-Undecenoic acid, 3,6,9,12,15,18,21,24-octaoxapentacos-1-yl ester involves its interaction with cellular membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antifungal and antimicrobial applications, where it targets the cell membranes of pathogens.
Comparison with Similar Compounds
Key Structural and Functional Differences
Physicochemical Properties
- Hydrophilicity : Both compounds exhibit surfactant behavior due to PEG chains, but the longer PEG chain in the lauric acid ester (26 vs. 25 carbons) may marginally enhance water solubility .
- Thermal Stability: The saturated lauric acid ester is more thermally stable, whereas the undecenoic acid derivative requires stabilization against oxidation .
- Solubility : The unsaturated fatty acid in the target compound may reduce crystallinity compared to the lauric acid ester, improving miscibility with oils.
Research Findings and Limitations
- Antifungal Activity: While 10-undecenoic acid itself is a well-documented antifungal agent , its PEG ester’s efficacy remains understudied. Preliminary studies suggest PEGylation may reduce irritation while maintaining activity.
- Environmental Impact : PEG esters are generally biodegradable, but chain length affects degradation rates. Shorter chains (e.g., octaoxapentacosyl) may degrade faster than longer variants .
- Toxicity: No specific data exist for the target compound, but lauric acid PEG esters are classified as low-risk surfactants, implying similar safety for the undecenoic derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
